Undec-1-en-3-ol

Description

Significance of Undec-1-en-3-ol as a Chiral Allylic Alcohol

The importance of this compound stems from its classification as a chiral allylic alcohol. The presence of a stereocenter at the third carbon position, adjacent to a carbon-carbon double bond, allows for the existence of enantiomers. This chirality is a crucial feature, making it a valuable tool in asymmetric synthesis, where the selective production of one enantiomer over the other is often a primary goal. nih.gov

Chiral allylic alcohols like this compound are key intermediates in the synthesis of complex molecules with specific stereochemistry, which is particularly important in the development of pharmaceuticals and other biologically active compounds. vulcanchem.comresearchgate.net For instance, the allylic alcohol functionality can be stereoselectively converted into other functional groups, such as epoxides, which are versatile precursors for a wide range of organic compounds. nih.govd-nb.info The kinetic resolution of racemic this compound is a notable application, allowing for the separation of its enantiomers and providing access to optically pure forms of the alcohol. researchgate.netd-nb.info

Overview of its Academic Research Landscape

Academic research on this compound is diverse, spanning various areas of organic chemistry. A significant portion of the research focuses on its synthesis and its application as a starting material or intermediate in the preparation of other compounds. For example, methods for its synthesis include the reaction of octyl bromide with acrolein. google.comgoogle.com

Furthermore, this compound is a subject of investigation in the field of catalysis, particularly in studies involving asymmetric epoxidation. nih.govd-nb.info Research has explored the use of titanium-based catalysts for the highly selective epoxidation of this compound. d-nb.info The compound also serves as a precursor in the synthesis of other valuable chemicals, such as nonanal (B32974), through ozonolysis. google.comgoogle.com

Structural Features and Stereochemical Considerations

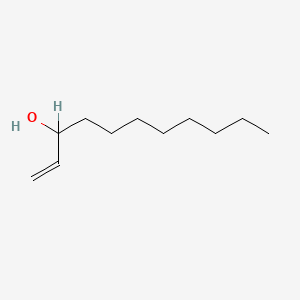

The molecular structure of this compound consists of an eleven-carbon chain with a double bond between the first and second carbons and a hydroxyl group on the third carbon. vulcanchem.comnist.gov This arrangement defines it as an allylic alcohol. The key structural feature is the chiral center at carbon 3, which imparts stereochemical complexity to the molecule.

The presence of this chiral center means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-undec-1-en-3-ol and (S)-undec-1-en-3-ol. The specific spatial arrangement of the groups around this chiral center determines the molecule's interaction with other chiral molecules and its optical activity. The stereochemistry of this compound is a critical factor in its application in stereoselective reactions, where controlling the three-dimensional arrangement of atoms is paramount. nih.gov

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O vulcanchem.comnist.gov |

| Molecular Weight | 170.29 g/mol vulcanchem.comnist.gov |

| CAS Registry Number | 35329-42-1 vulcanchem.comnist.gov |

| IUPAC Name | This compound vulcanchem.com |

| SMILES | CCCCCCCCC(C=C)O vulcanchem.comuni.lu |

| InChIKey | NAOMHUDQUVEWEF-UHFFFAOYSA-N vulcanchem.comnist.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (R)-undec-1-en-3-ol |

| (S)-undec-1-en-3-ol |

| 1-octen-3-ol (B46169) |

| 1-octen-3-one |

| 1-octanol |

| 2,7-Dimethyl-2,6-octadien-4-ol |

| 2-nonenal |

| 2-Undecen-1-ol |

| 3-octanol |

| 3-octanone |

| Acrolein |

| Aerophobin-1 |

| Aerothionin |

| Artemisia alcohol |

| Artemisia ketone |

| Asp |

| Atrazine |

| Benzaldehyde |

| Benzyl alcohol |

| bisabolol |

| bisabolone oxide A |

| bisabolone oxide B |

| borneol |

| bornyl acetate (B1210297) |

| camphene |

| camphor |

| caryophyllene |

| Cryptomeridiol |

| Cyclohexylcarbaldehyde |

| Cyclohexylpropen-2-ol |

| Cytarabine |

| Decanal (B1670006) |

| Eucalyptol |

| Fludarabine |

| germacra-4(15)5,10(14)-trien-1-ol |

| germacrene D |

| Glu |

| Hexanal |

| Lavandulol |

| Linalool |

| Methyltriphenylphosphonium bromide |

| Nonanal |

| Oct-1-en-3-ol |

| Octyl bromide |

| Paecilocin A |

| p-cymol |

| Phenyllithium |

| Prostaglandins |

| Purealidin L |

| Pyridinium chlorochromate |

| Sabinene |

| Spathulenol |

| Tannin |

| terpinen-4-ol |

| terpinolene |

| Thromboxane |

| Undec-1-en-3-one |

| undecylenic acid |

| Yomogi alcohol |

| α-copaene |

| α-pinene |

| α-terpinene |

| α-terpineol |

Structure

3D Structure

Properties

CAS No. |

35329-42-1 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

undec-1-en-3-ol |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3 |

InChI Key |

NAOMHUDQUVEWEF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C=C)O |

Canonical SMILES |

CCCCCCCCC(C=C)O |

Other CAS No. |

35329-42-1 |

Origin of Product |

United States |

Synthesis Methodologies for Undec 1 En 3 Ol

Traditional Synthetic Routes and Chemical Preparation

Traditional approaches to synthesizing undec-1-en-3-ol often rely on well-established organometallic reactions. One common method involves the Grignard reaction, where a suitable Grignard reagent, such as octylmagnesium bromide, is reacted with an α,β-unsaturated aldehyde like acrolein. This reaction, followed by aqueous workup, yields the target allylic alcohol.

Another prevalent method is the reduction of the corresponding ketone, undec-1-en-3-one. This can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent provides a straightforward and efficient means to obtain this compound. termedia.pl Similarly, lithium aluminum hydride (LiAlH₄) can be employed for this transformation, often with high yields. smolecule.com

Additionally, the Barbier-type coupling reaction presents a viable synthetic pathway. This method can involve the reaction of decanal (B1670006) with an organolithium reagent like phenyllithium, followed by the introduction of acetaldehyde (B116499) to form the this compound backbone. vulcanchem.com

Asymmetric Synthesis Approaches

The chiral nature of this compound, with a stereocenter at the C-3 position, has prompted the development of asymmetric synthesis methods to produce enantiomerically enriched or pure forms of the molecule. These approaches are crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals and natural products.

Enantioselective synthesis aims to create a specific enantiomer directly from prochiral starting materials. wikipedia.org This is often achieved using chiral catalysts that can control the stereochemical outcome of the reaction.

For the synthesis of chiral alcohols like this compound, asymmetric reduction of the corresponding ketone is a key strategy. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the enantioselective reduction of prochiral ketones. nih.gov These catalysts, in combination with a borane (B79455) source, can deliver high yields and excellent enantiomeric excesses of the desired alcohol.

Another important class of catalysts for asymmetric synthesis are chiral metal complexes. For example, complexes of ruthenium with chiral ligands like BINAP have been successfully used in the asymmetric hydrogenation of allylic alcohols, which can be a method for kinetic resolution to obtain enantiopure this compound. wikipedia.org More recently, titanium-salalen complexes have been investigated for the epoxidation of terminal allylic alcohols, demonstrating high enantioselectivity. researchgate.netd-nb.info

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. For a successful kinetic resolution, the resolution step should ideally be irreversible, and there should be a significant difference in the reaction rates of the enantiomers. princeton.edu

Non-enzymatic methods for kinetic resolution include the Sharpless asymmetric epoxidation, which can be applied to chiral allylic alcohols. In this reaction, one enantiomer is preferentially converted to an epoxy alcohol. researchgate.net

Enzymatic kinetic resolution has emerged as a powerful and widely used technique due to the high selectivity of enzymes. ethz.ch Lipases, in particular, are frequently employed for the resolution of racemic alcohols through enantioselective acylation. For instance, Candida antarctica lipase (B570770) B (CALB) can be used to selectively acylate one enantiomer of this compound, leaving the other enantiomer in high enantiomeric purity. researchgate.netd-nb.info This method is advantageous due to the mild reaction conditions and the high enantioselectivities often achieved. unipd.it

Chiral Catalyst Development for Enantioselective Production

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comnih.gov Key principles include the use of catalytic reagents, maximizing atom economy, and employing safer solvents. acs.org

In the context of this compound synthesis, applying green chemistry principles can involve several strategies. The use of catalytic methods, such as the asymmetric reductions and enzymatic resolutions mentioned previously, is inherently greener than using stoichiometric reagents. acs.org Biocatalytic methods, in particular, are often considered environmentally benign as they operate under mild conditions (room temperature and neutral pH) and in aqueous media. humanjournals.com

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or supercritical carbon dioxide can significantly reduce the environmental impact of the synthesis. nih.gov Research into optimizing solvent-free catalytic systems aims to improve synthetic yields while adhering to green chemistry principles. vulcanchem.com

Convergent and Multi-component Synthesis Strategies

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. mdpi.com MCRs are highly valued for their efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs, such as those seen in the Ugi reaction, inspire the development of more efficient and convergent synthetic routes in organic chemistry. mdpi.comchinesechemsoc.org

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. acs.org This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. uniovi.es

For the synthesis of this compound, biocatalytic methods are primarily focused on the enantioselective production of its stereoisomers. As mentioned in the kinetic resolution section, enzymes like lipases are highly effective for resolving racemic this compound. researchgate.netd-nb.info

Biotransformation pathways can also be designed for the synthesis of chiral alcohols. This can involve the use of engineered microorganisms that express specific enzymes, such as oxidoreductases, to reduce a ketone precursor to the desired alcohol enantiomer. For example, recombinant E. coli expressing carbonyl reductases can be used for the stereoselective reduction of ketones. uniovi.es The deracemization of racemic alcohols can also be achieved through a sequence of enantioselective oxidation of one enantiomer to a ketone, followed by the stereoselective reduction of the ketone to the other enantiomer, theoretically yielding 100% of the desired product. uniovi.es

Chemical Reactivity and Transformations of Undec 1 En 3 Ol

Stereoselective Epoxidation Reactions

The epoxidation of undec-1-en-3-ol is a key transformation, yielding chiral epoxy alcohols that are valuable building blocks in stereoselective synthesis. nih.gov Two notable methods for the stereoselective epoxidation of this compound are the Sharpless-Katsuki asymmetric epoxidation and a more recent approach utilizing a titanium salalen catalyst.

The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. This reaction typically employs a titanium(IV) isopropoxide catalyst, a chiral tartrate diester (such as diethyl tartrate), and an oxidant like tert-butyl hydroperoxide (TBHP). When applied to a racemic mixture of a chiral secondary allylic alcohol like this compound, the Sharpless epoxidation can achieve a kinetic resolution, where one enantiomer is preferentially epoxidized over the other. researchgate.net In the case of secondary allylic alcohols, this method predominantly yields the anti-epoxy alcohol. d-nb.inforesearchgate.net

More recently, a highly syn-selective epoxidation of terminal allylic alcohols, including this compound, has been developed using a titanium salalen complex as the catalyst and aqueous hydrogen peroxide as the oxidant. nih.govd-nb.info This method provides excellent diastereoselectivity, particularly when using enantiopure this compound as the substrate. For instance, the epoxidation of (R)-undec-1-en-3-ol with a specific titanium salalen catalyst (derived from a (1R,2S)-ligand) has been identified as a "matched pair," leading to the corresponding syn-epoxy alcohol with very high diastereomeric and enantiomeric purity. d-nb.info

A study on the kinetic resolution of racemic this compound using a titanium-salalen catalyst demonstrated moderate diastereoselectivity of syn-epoxy alcohol formation. d-nb.inforesearchgate.net However, when enantiopure allylic alcohols were used, the syn-diastereoselectivity was significantly enhanced, with diastereomeric ratios greater than 99:1 and yields up to 98%. nih.govd-nb.info

| Reaction | Catalyst/Reagents | Key Feature | Product Selectivity | Ref |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, chiral tartrate, TBHP | Kinetic resolution of racemic alcohol | Predominantly anti-epoxy alcohol | researchgate.netresearchgate.net |

| Titanium Salalen Catalyzed Epoxidation | Titanium salalen complex, H₂O₂ | High diastereoselectivity with enantiopure substrates | Predominantly syn-epoxy alcohol | nih.govd-nb.info |

Isomerization and Rearrangement Processes

This compound, as an allylic alcohol, can undergo isomerization to form the corresponding ketone, undecan-3-one. This transformation is often catalyzed by transition metal complexes. uni-rostock.de Research on the isomerization of similar allylic alcohols, such as oct-1-en-3-ol, has shown the efficacy of first-row transition metal pincer complexes, including those of manganese and cobalt. uni-rostock.de These reactions represent an atom-economical pathway to carbonyl compounds. researchgate.net While specific studies on this compound are not detailed, the general principles of these catalyzed isomerizations are applicable. researchgate.net

Rearrangement reactions are also a feature of allylic alcohol chemistry. For instance, the aza-Claisen rearrangement of O-allylic trichloroacetimidates, which can be formed from allylic alcohols, provides a route to γ,δ-unsaturated amides. The trichloroacetimidate (B1259523) of oct-1-en-3-ol has been synthesized as a precursor for such rearrangements. mdpi.com Another relevant transformation is the oxy-Cope rearrangement, which can occur in related systems under thermal or base-catalyzed conditions, leading to the formation of rearranged carbonyl compounds. acs.org

Functional Group Interconversions of the Allylic Alcohol Moiety

The allylic alcohol group in this compound is amenable to various functional group interconversions. The selective oxidation of the allylic hydroxyl group without affecting the double bond is a key transformation. Reagents such as selenium dioxide (SeO₂) are known to oxidize allylic positions. imperial.ac.uk For the conversion of secondary alcohols to ketones, chromium-based reagents like the Collins reagent (CrO₃-pyridine complex) can be employed under non-aqueous conditions to avoid over-oxidation. imperial.ac.uk

Furthermore, the double bond can be manipulated while preserving the alcohol functionality. For example, dihydroxylation of the alkene would lead to a triol, and subsequent oxidative cleavage would yield smaller, functionalized molecules. These types of transformations highlight the synthetic utility of the bifunctional nature of this compound.

Coupling and Cross-coupling Reactions

While direct cross-coupling reactions on the hydroxyl group of this compound are not commonly reported, derivatives of the alcohol can participate in such transformations. For instance, the corresponding allylic acetate (B1210297) or phosphate (B84403) could be used in palladium-catalyzed allylic alkylation reactions.

A convergent synthesis of related conjugated 1,2-disubstituted E-allylic alcohols has been achieved from two different aldehydes and methylenetriphenylphosphorane, suggesting that this compound could potentially be synthesized via a similar organometallic coupling strategy. rsc.org Nickel-catalyzed cross-coupling reactions of enol ethers, which can be conceptually related to the enol form of the ketone derived from this compound, have been used to form Csp²-Csp³ bonds in the synthesis of allylsilanes.

Oxidation and Reduction Chemistry

The oxidation of this compound to the corresponding α,β-unsaturated ketone, undec-1-en-3-one, can be achieved using selective oxidizing agents. vulcanchem.com Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation. vulcanchem.com The resulting undec-1-en-3-one is a valuable intermediate, for example, in the synthesis of pheromones. vulcanchem.com

Conversely, the reduction of this compound can target either the double bond or potentially the hydroxyl group after conversion to a better leaving group. Catalytic hydrogenation of this compound, typically using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, saturates the carbon-carbon double bond to yield undecan-3-ol. vulcanchem.com This saturated alcohol has applications as a surfactant intermediate. vulcanchem.com The reduction of the corresponding ketone, undecan-3-one, is another route to undecan-3-ol. researchgate.net

| Transformation | Reagent(s) | Product | Ref |

| Oxidation | Pyridinium chlorochromate (PCC) | Undec-1-en-3-one | vulcanchem.com |

| Reduction (Hydrogenation) | H₂, Pd/C | Undecan-3-ol | vulcanchem.com |

Derivatization to Esters and Ethers

The hydroxyl group of this compound readily undergoes esterification and etherification.

Esterification: Reaction with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), converts this compound into its corresponding ester. vulcanchem.com For example, undec-1-en-3-yl acetate is formed through this reaction and is noted for its potential use in the fragrance industry. vulcanchem.comchemical-suppliers.eu The esterification of the related saturated alcohol, undecan-3-ol, has been carried out using acetic anhydride in the presence of anhydrous sodium acetate. termedia.pl

Etherification: The synthesis of ethers from this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. For instance, alkylation of a primary alcohol in the presence of an unprotected secondary alcohol has been achieved by deprotonation followed by reaction with an alkyl bromide. beilstein-journals.org This demonstrates the feasibility of selective etherification.

Advanced Analytical Characterization of Undec 1 En 3 Ol

Chromatographic Techniques for Separation and Identification (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like undec-1-en-3-ol. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.

In the analysis of this compound, GC-MS is used to confirm its presence and purity. For instance, after synthesis, the crude product of this compound can be analyzed by GC-MS, which may show a content of around 80%. google.com The mass spectrometer fragments the this compound molecule, producing a unique mass spectrum that serves as a chemical fingerprint. While a direct mass spectrum for the parent compound is not detailed in the provided results, the analysis of a related compound, 2,3-Dimethyl-undec-1-en-3-ol, shows characteristic fragments with m/z values of 85 (base peak), 57, and 43, which aids in its identification. ijcrt.orgjmaterenvironsci.comresearchgate.net

The operational parameters for GC-MS analysis are critical for achieving good separation and identification. A typical setup might involve a capillary column, such as a DB-5 or HP-5 MS (30 m x 0.25 mm x 0.25 µm), with helium or hydrogen as the carrier gas. jmaterenvironsci.comsemanticscholar.org The temperature program is carefully controlled, for example, starting at an initial temperature and ramping up to a final temperature to ensure the elution and separation of all components. jmaterenvironsci.comsemanticscholar.org

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value | Reference |

| Column Type | HP-5 MS | semanticscholar.org |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | semanticscholar.org |

| Carrier Gas | Hydrogen | semanticscholar.org |

| Initial Temperature | 50°C (held for 5 min) | semanticscholar.org |

| Temperature Ramp | 20°C/min to 280°C (held for 10 min) | semanticscholar.org |

| Ionization | Electron Impact (EI) at 70 eV | jmaterenvironsci.com |

| Mass Scan Range | m/z 35 to 335 | mdpi.com |

This technique is not only used for identification but also plays a role in monitoring the progress of reactions, such as in the ozonolysis of this compound to produce nonanal (B32974). google.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the chemical environment of the hydrogen atoms. For (R)-undec-1-en-3-ol, the key signals include a multiplet for the vinylic protons, a quartet for the proton on the carbon bearing the hydroxyl group (C3), and signals for the long alkyl chain. semanticscholar.org

¹³C NMR spectra provide information about the carbon skeleton. The spectrum of a related compound, 1-phenylthis compound, shows distinct signals for the carbons of the double bond, the carbon attached to the hydroxyl group (CH(OH)), and the carbons of the alkyl chain and phenyl group. rsc.org

Table 2: Representative ¹H NMR Data for (R)-undec-1-en-3-ol

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference |

| 5.87 | ddd | 16.9, 10.4, 6.2 | -CH=CH₂ | semanticscholar.org |

| 5.22 | dt | 17.2, 1.5 | -CH=CH ₂ (trans) | semanticscholar.org |

| 5.10 | dt | 10.4, 1.4 | -CH=CH ₂ (cis) | semanticscholar.org |

| 4.10 | q | 6.4 | -CH (OH)- | semanticscholar.org |

| 1.60 – 1.20 | m | -(CH₂)₇- | semanticscholar.org | |

| 0.93 – 0.83 | m | -CH₃ | semanticscholar.org |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3300-3600 cm⁻¹. rsc.org Absorptions corresponding to C-H stretching of the alkyl and vinyl groups, as well as the C=C double bond stretch, would also be present. rsc.org

Chiral Analysis Techniques for Enantiomeric Purity Determination (e.g., Chiral GC)

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-undec-1-en-3-ol. The determination of the enantiomeric purity (or enantiomeric excess, ee) is crucial, especially in asymmetric synthesis. Chiral Gas Chromatography (Chiral GC) is the primary technique for this purpose.

Chiral GC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This allows for the quantification of each enantiomer in a mixture. For the analysis of this compound and related chiral alcohols, various chiral columns are employed, such as Lipodex A or Chiralsil-DEX CB. semanticscholar.org The separation is highly dependent on the temperature program and the flow rate of the carrier gas. semanticscholar.org

For example, in the kinetic resolution of racemic this compound, chiral GC is used to monitor the conversion and determine the enantiomeric excess of the remaining alcohol and the product epoxide. semanticscholar.org The retention times for the (S) and (R) enantiomers are distinct, allowing for their resolution and quantification. semanticscholar.org

Table 3: Chiral GC Conditions for the Separation of this compound Enantiomers

| Parameter | Value | Reference |

| Column | Lipodex A | semanticscholar.org |

| Temperature Program | 93°C isothermal (45 min), then 10°C/min to 130°C (isothermal 30 min), then 10°C/min to 180°C (isothermal 5 min) | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Retention Times (τR) | (S)-enantiomer: 39.2 min, (R)-enantiomer: 40.3 min | semanticscholar.org |

The enantiomeric excess can be determined after converting the alcohol to a derivative, such as an acetate (B1210297), followed by chiral GC analysis. semanticscholar.org

Quantitative Analysis Methodologies

Quantitative analysis of this compound is essential for various applications, from monitoring reaction yields to determining its concentration in different matrices. Chromatographic techniques, particularly GC, are well-suited for quantitative analysis.

By using an internal or external standard, the concentration of this compound in a sample can be accurately determined. In a study on the ozonolysis of secondary allyl alcohols, the yield of the resulting aldehyde was quantified, which indirectly relates to the amount of the starting alcohol, this compound. google.com The crude yield and purity of this compound after synthesis can be estimated using GC-MS by comparing the peak area of the compound to the total peak area. google.com

Furthermore, in kinetic resolution studies, the aliquots withdrawn at different time points are analyzed by chiral GC to determine the yield of the product and the remaining substrate. semanticscholar.org This allows for the calculation of conversion rates and the selectivity factor of the reaction.

Applications of Undec 1 En 3 Ol in Chemical Industries Non Clinical

Role in Flavor and Fragrance Chemistry

The distinct sensory characteristics of undec-1-en-3-ol make it a valuable component in the formulation of flavors and fragrances. Its structural similarity to naturally occurring aroma compounds allows for its use in creating and enhancing a wide range of scent and taste profiles.

Contribution to Aroma Profiles and Sensory Characteristics

This compound is noted for its grassy and citrus-like odor, which makes it a candidate for use in perfumery, particularly in creating "green" fragrance formulations. vulcanchem.com This profile is comparable to other well-known leaf alcohols. While some sources describe its odor as fresh yet fatty with waxy and rosy, petal-like notes, others characterize it as having floral and fruity notes. thegoodscentscompany.com Its structural isomer, 10-undecen-1-ol (B85765), is used to impart a fresh, clean note in citrus, peach, and apricot flavors and is commonly found in soaps and detergents for a fresh, rosy nuance. thegoodscentscompany.com

The sensory perception of similar compounds, like 1-octen-3-ol (B46169), is described as mushroom-like and earthy, detectable at very low thresholds. dlg.org The freezing of food samples has been shown to increase the abundance of compounds like 1-octen-3-ol. mdpi.com The broader family of C8 alcohol compounds, including 1-octen-3-ol and 3-octanol, are recognized as primary contributors to the characteristic odor of various mushrooms. researchgate.net

Table 1: Sensory Profile of this compound and Related Compounds

| Compound | Reported Aroma/Flavor Descriptors |

| This compound | Grassy, citrus-like, floral, fruity vulcanchem.com |

| 10-Undecen-1-ol | Fresh, clean, citrus, peach, apricot, rosy thegoodscentscompany.com |

| 1-Octen-3-ol | Mushroom-like, earthy dlg.orgmdpi.comresearchgate.net |

| (Z)-3-Hexen-1-ol | "Green" fragrance notes vulcanchem.com |

Precursor in the Synthesis of Other Aroma Compounds

The chemical structure of this compound, specifically its allylic alcohol group, allows for its transformation into other valuable aroma compounds. vulcanchem.com Through oxidation, it can be converted into undec-1-en-3-one, which serves as a precursor for the synthesis of certain pheromones. vulcanchem.com Furthermore, esterification of this compound, for example with acetyl chloride, yields undec-1-en-3-yl acetate (B1210297), a volatile ester with its own potential applications in the fragrance industry. vulcanchem.com

Utility as an Intermediate in Complex Organic Synthesis

The reactivity of this compound makes it a versatile intermediate in the field of organic synthesis, enabling the construction of more complex molecules. vulcanchem.com Its allylic alcohol functionality is a key feature, allowing for stereoselective transformations. vulcanchem.com This property is particularly valuable in the synthesis of complex targets such as prostaglandin (B15479496) analogs. vulcanchem.com The strategic placement of the hydroxyl group and the double bond facilitates a range of chemical manipulations, making it a useful building block for creating intricate molecular architectures. orgsyn.orgchemistrydocs.comchemistrydocs.com

Applications in Polymer and Material Science (e.g., Silylated/Germylated Polyesters, Polyketoesters)

Recent research has explored the use of this compound and its isomers in the development of novel polymers. Specifically, its derivative, 10-undecen-1-ol, has been utilized in the synthesis of silylated and germylated lineal polyesters. These materials are created through polytransesterification reactions with dimethyl terephthalate. researchgate.net The resulting polyesters exhibit high thermal stability, with degradation occurring above 400°C. researchgate.net

Furthermore, the carbonylative polymerization of 10-undecen-1-ol has been demonstrated as a method for producing polyketoesters. This process involves the use of a palladium catalyst and allows for the creation of polymers with tunable microstructures, containing both ketone and ester functionalities within the polymer backbone. osti.govresearchgate.net This approach offers a pathway to new materials with potentially diverse properties and applications. osti.gov

Green Solvent Exploration

While direct research on this compound as a green solvent is limited, the broader class of bio-based solvents is under active investigation as environmentally friendly alternatives to traditional petroleum-based solvents. encyclopedia.pub Green solvents are generally characterized by their low toxicity, biodegradability, and derivation from renewable resources. encyclopedia.pubrsc.org The exploration of long-chain alcohols like this compound could fit within this paradigm, although specific studies are needed to evaluate its efficacy and environmental impact as a solvent. The principles of green chemistry encourage the use of safer solvents in chemical processes to minimize environmental harm. tandfonline.com

Theoretical and Computational Studies of Undec 1 En 3 Ol

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.org Methods like Density Functional Theory (DFT) are widely used to model the ground state electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT allows for the determination of properties by using functionals of the spatially dependent electron density. wikipedia.org Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict spectroscopic properties, such as UV-Vis spectra. researchgate.net

These calculations can determine optimized geometries, bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net While these computational methods are powerful for investigating electronic properties aps.orgrsc.org, specific DFT or TD-DFT studies focusing explicitly on the electronic structure and properties of undec-1-en-3-ol are not prominently featured in the reviewed scientific literature. However, the principles of these calculations are broadly applicable and would be essential for any future theoretical investigation into its electronic characteristics.

Mechanistic Elucidation of Reactions involving this compound

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the energetics of chemical transformations. rsc.orgnih.gov By modeling the potential energy surface of a reaction, researchers can identify the most likely mechanistic pathways, calculate activation energy barriers, and understand the roles of catalysts or solvent effects. nih.govethz.ch

The application of computational methods to understand reaction mechanisms is a mature field that has tackled increasingly complex systems. rsc.org For allylic alcohols like this compound, potential reactions for study would include oxidation, hydrogenation, and various coupling reactions. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, research on similar systems demonstrates the utility of this approach. For example, computational studies have been used to explore the energetics of oxidation for analogous compounds, helping to support proposed mechanisms like hydride transfer. researchgate.net Future computational work on this compound could similarly map out the intricate details of its reactivity, guiding synthetic efforts and the development of new chemical transformations.

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. taltech.ee For a flexible molecule like this compound, which contains a long alkyl chain and multiple rotatable bonds, numerous conformations are possible. Computational methods, such as molecular mechanics and quantum chemical calculations, are essential for exploring this complex conformational landscape. csic.esnih.gov

Understanding the preferred conformations is key to modeling stereochemical outcomes in reactions. csic.es The stereochemistry at the C3 chiral center of this compound will influence how it interacts with other chiral molecules, including biological receptors or chiral catalysts. Detailed conformational analysis can help predict the diastereoselectivity of reactions by modeling the transition states of competing pathways. semanticscholar.org Although specific stereochemical and conformational modeling studies for this compound are not widely reported, the methodologies are well-established. nih.govsemanticscholar.org Such analyses would be crucial for understanding its biological activity or for its use in asymmetric synthesis.

In Silico Prediction of Chemical Behavior and Interactions

In silico methods are computational techniques used to predict the properties of molecules, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their potential biological activities. iapchem.orgsrce.hr These predictive models are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-likeness before synthesis. iapchem.orgresearchgate.net

While data on this compound itself is scarce, detailed in silico studies have been performed on the closely related derivative, 2,3-Dimethyl-undec-1-en-3-ol . researchgate.netbioflux.com.ro This compound was identified in extracts from the diatom Amphora sp. and analyzed for its potential as a drug ingredient based on pharmacokinetic properties and Lipinski's rule of five. researchgate.netbioflux.com.ro

The Prediction of Activity Spectra for Substances (PASS) tool was used to forecast its biological activities. bioflux.com.roresearchgate.net The analysis predicted that 2,3-Dimethyl-undec-1-en-3-ol has potential anti-inflammatory activity. bioflux.com.ro Further in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis suggested that the compound could have carcinogenic potential and may act as an inhibitor of the Cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. bioflux.com.ro

The table below summarizes the in silico predictions for the related compound 2,3-Dimethyl-undec-1-en-3-ol based on available research findings. researchgate.netbioflux.com.ro

| Predicted Property Category | Parameter / Activity | Prediction / Finding | Source(s) |

| Drug-Likeness | Lipinski's Rule of Five Compliance | Considered a good candidate for drug development based on criteria such as MW < 500, HBA ≤ 10, HBD ≤ 5. | researchgate.net |

| Pharmacokinetics (ADMET) | Cytochrome P450 Inhibition | Predicted to be an inhibitor of the CYP1A2 isoform. | bioflux.com.ro |

| Toxicity | Carcinogenicity | Predicted to have carcinogenic potential. | bioflux.com.ro |

| Biological Activity (PASS) | Anti-inflammatory | Predicted to possess anti-inflammatory activity. | bioflux.com.ro |

| Biological Activity (PASS) | Antiviral | Predicted to have antiviral activity. | researchgate.net |

| Biological Activity (PASS) | Antifungal | Predicted to have antifungal activity. | bioflux.com.ro |

| Biological Activity (PASS) | Antineoplastic | Predicted to have antineoplastic activity. | bioflux.com.ro |

This interactive table summarizes the computationally predicted properties for 2,3-Dimethyl-undec-1-en-3-ol.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Stereoisomers

The synthesis of specific stereoisomers of undec-1-en-3-ol remains a significant area of research. Future efforts are geared towards creating highly selective and sustainable methods to access enantiomerically pure forms of the compound, which are crucial for applications in pharmaceuticals and fragrances.

One promising approach involves the use of Grignard reagents with carbonyl compounds. For instance, the synthesis of the related matsutake alcohol (oct-1-en-3-ol) can be achieved through two different routes utilizing a Grignard reagent and a carbonyl compound, a strategy adaptable to this compound. nih.gov Another method involves the reaction of nonanal (B32974) with 2-bromopropene, using chromium(II) chloride as a reagent, to prepare 2-methyl-undec-1-en-3-ol. thermofisher.in

"Green chemistry" principles are central to the future of organic synthesis, aiming to improve yields and reduce waste and energy consumption. researchgate.net The development of solvent-free catalytic systems and flow chemistry approaches are anticipated to make the synthesis of this compound and its derivatives more efficient and scalable. researchgate.net Continuous-flow apparatus, for example, could enable large-scale production of monomers for bio-based polymers. Research into asymmetric hydrogenation and other stereoselective transformations is also a key focus for producing specific enantiopure versions of the molecule. vulcanchem.com

Exploration of New Catalytic Transformations and Methodologies

New catalytic methods are being explored to transform this compound into valuable derivatives. The allylic alcohol group is a key site for functionalization, allowing for a range of chemical modifications. vulcanchem.com

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. termedia.pl Ketoreductases (KREDs), for example, are used for the stereoselective reduction of ketones to produce optically active alcohols. termedia.plebi.ac.uk This technology could be applied to produce specific stereoisomers of this compound. Furthermore, photo-biocatalytic cascades, which combine light-fueled chemical reactions with enzymatic transformations, represent a novel frontier for synthesizing chiral compounds. medchemexpress.com

Olefin metathesis is another powerful catalytic tool being investigated. medchemexpress.com This reaction can be used to create new carbon-carbon double bonds, enabling the synthesis of long-chain molecules and polymers from unsaturated alcohols like this compound. medchemexpress.comnih.gov

Discovery of this compound in Undiscovered Natural Sources and Ecological Roles

This compound and its isomers are found in various natural sources, where they play diverse ecological roles. Continued research aims to identify new sources and better understand these functions.

The compound and its close relatives have been identified as volatile organic compounds (VOCs) in various organisms. For example, undecan-3-one, a related ketone, is produced by the fungus Fomitopsis pinicola in putrefying trees and is also found in the brown seaweed Dictyopteris membranacea. termedia.pltermedia.pl The corresponding alcohol, undecan-3-ol, has not been identified in nature, though its synthetic counterpart exhibits a pleasant floral odor. termedia.pltermedia.pl A related compound, oct-1-en-3-ol, has been identified in the headspace volatiles of the spotted lanternfly (Lycorma delicatula), suggesting a potential role as an insect pheromone or semiochemical. mdpi.com Undecanol is also a suspected main sex pheromone component of the citrus long-horned beetle, Bactrocera minax. researcher.life

In the plant kingdom, a related acetylenic alcohol, (E)-undec-3-en-5,7-diyne-1-ol, was reported for the first time in the South American native plant Hysterionica pinifolia. scirp.org Research has also investigated the allelopathic potential of this compound, showing it can inhibit seed germination and seedling growth in certain plant species, which suggests its potential as a natural herbicide.

| Compound | Natural Source | Potential Ecological Role | Reference |

|---|---|---|---|

| Oct-1-en-3-ol | Spotted Lanternfly (Lycorma delicatula) | Insect semiochemical | mdpi.com |

| Undecan-3-one | Fungus (Fomitopsis pinicola) | Not specified | termedia.pltermedia.pl |

| Undecan-3-one | Brown Seaweed (Dictyopteris membranacea) | Not specified | termedia.pltermedia.pl |

| Undecanol | Citrus Long-horned Beetle (Bactrocera minax) | Sex pheromone component | researcher.life |

| (E)-undec-3-en-5,7-diyne-1-ol | Plant (Hysterionica pinifolia) | Not specified (plant metabolite) | scirp.org |

| This compound | - | Allelopathic agent (inhibits plant growth) |

Advanced Material Science Applications and Biodegradable Polymers

The chemical structure of this compound, featuring both a hydroxyl group and a terminal double bond, makes it a valuable monomer for polymerization. A significant area of future research is its application in creating advanced materials, particularly biodegradable polymers. ontosight.aiumn.edu

The related compound 10-undecen-1-ol (B85765), derived from renewable castor oil, has been successfully polymerized to create aliphatic polyesters. medchemexpress.comresearchgate.net Cobalt-catalyzed carbonylation polymerization of 10-undecen-1-ol with carbon monoxide yields high molecular weight polyesters that are based entirely on renewable resources. medchemexpress.com Acyclic diene metathesis (ADMET) polymerization is another key technique used to produce biodegradable polymers like polyesters and polyphosphonates from undec-10-en-1-ol derivatives. nih.govrsc.org These polymers are being investigated as environmentally friendly alternatives to conventional plastics. nih.govmdpi.com

Future research will likely focus on adapting these polymerization techniques for this compound. The position of the double bond and the secondary alcohol in this compound could lead to polymers with different properties compared to those derived from 10-undecen-1-ol. These novel polyesters could find applications in biomedical fields, such as in drug delivery systems or as scaffolds for tissue engineering, due to their potential biocompatibility and degradability. mdpi.comresearchgate.netrsc.org The synthesis of novel fatty polyesters using polytransesterification reactions is also an area of active development. jcchems.com

| Monomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |

|---|---|---|---|---|

| 10-Undecen-1-ol | Cobalt-catalyzed carbonylation | Aliphatic polyester | Renewable materials | medchemexpress.com |

| 10-Undecen-1-ol | Acyclic Diene Metathesis (ADMET) | Unsaturated aliphatic polyesters | Biodegradable materials | nih.gov |

| Di(undec-10-en-1-yl) methyl-phosphonate | Acyclic Diene Metathesis (ADMET) | Unsaturated aliphatic polyphosphonates | Biodegradable materials | nih.gov |

| Undec-10-en-1-ol derivatives | Polytransesterification | Metaled fatty polyesters | Thermally stable polymers | jcchems.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.